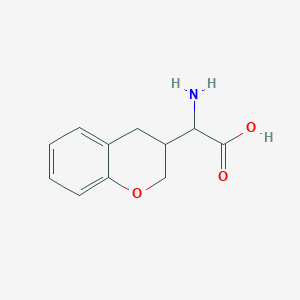![molecular formula C7H9BrO2 B13003438 Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is a compound belonging to the class of bicyclo[1.1.0]butanes, which are known for their unique strained ring systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butanes, including Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate, often involves the use of cyclopropenes as starting materials. A common method includes the diastereoselective carbometalation of cyclopropenes followed by cyclization to form the bicyclobutane ring system .
Industrial Production Methods: Industrial production methods for such compounds are typically based on the same principles as laboratory synthesis but are scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
化学反应分析
Types of Reactions: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Strain-Release Reactions: Due to the high strain energy in the bicyclobutane ring, the compound can participate in strain-release reactions, leading to the formation of more stable ring systems.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions often use agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclobutanes, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
科学研究应用
Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
作用机制
The mechanism of action of Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate is primarily based on its ability to undergo strain-release reactions. The high strain energy in the bicyclobutane ring makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the strained ring, leading to the formation of more stable products .
相似化合物的比较
Bicyclo[1.1.0]butane: The parent compound of the class, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Uniqueness: Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate stands out due to the presence of the bromomethyl and carboxylate groups, which enhance its reactivity and make it a versatile intermediate for further functionalization. Its unique structure allows for a wide range of chemical transformations, making it valuable in both academic and industrial research .
属性
分子式 |
C7H9BrO2 |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
methyl 3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C7H9BrO2/c1-10-5(9)7-2-6(7,3-7)4-8/h2-4H2,1H3 |
InChI 键 |
DONFDJSJHWVGMK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC1(C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
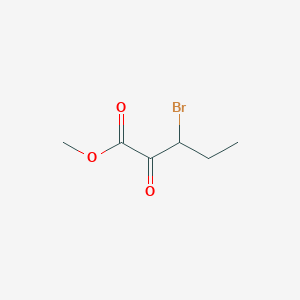

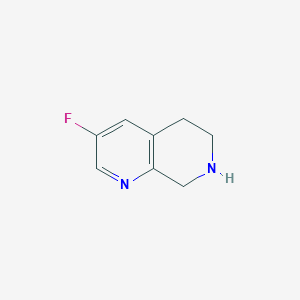
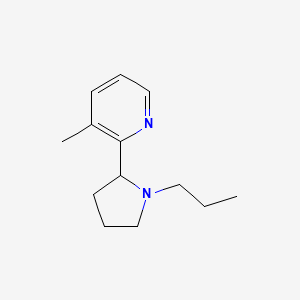
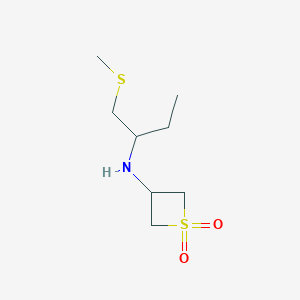
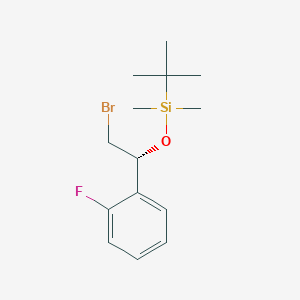


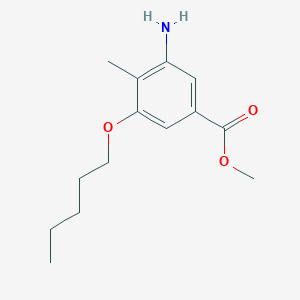
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)

![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
